![molecular formula C14H19NO4 B5787630 N-(2-isobutoxybenzoyl)-beta-alanine](/img/structure/B5787630.png)
N-(2-isobutoxybenzoyl)-beta-alanine
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Overview
Description
N-(2-isobutoxybenzoyl)-beta-alanine, also known as IBB-BA, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine is not fully understood. However, it has been proposed that N-(2-isobutoxybenzoyl)-beta-alanine may act by binding to the active site of enzymes and inhibiting their activity. This hypothesis is supported by structural studies that have shown that N-(2-isobutoxybenzoyl)-beta-alanine can bind to the active site of protein tyrosine phosphatases and histone deacetylases.
Biochemical and Physiological Effects:
N-(2-isobutoxybenzoyl)-beta-alanine has been shown to have various biochemical and physiological effects. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have anti-inflammatory effects by inhibiting the activity of histone deacetylases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-isobutoxybenzoyl)-beta-alanine is that it has been shown to have high selectivity for its target enzymes, which reduces the risk of off-target effects. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have good pharmacokinetic properties, making it a suitable candidate for drug development. However, one limitation of N-(2-isobutoxybenzoyl)-beta-alanine is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
Several future directions for research on N-(2-isobutoxybenzoyl)-beta-alanine can be identified. For example, further studies are needed to elucidate the mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine and its potential side effects. In addition, studies are needed to investigate the efficacy of N-(2-isobutoxybenzoyl)-beta-alanine in animal models of various diseases. Furthermore, studies are needed to optimize the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine and develop more efficient methods for its production. Finally, studies are needed to investigate the potential of N-(2-isobutoxybenzoyl)-beta-alanine as a drug candidate for the treatment of various diseases.
Synthesis Methods
N-(2-isobutoxybenzoyl)-beta-alanine can be synthesized by reacting 2-isobutoxybenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction yields N-(2-isobutoxybenzoyl)-beta-alanine along with triethylammonium chloride as a byproduct. This method has been reported to have a high yield and purity, making it a suitable approach for the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine.
Scientific Research Applications
N-(2-isobutoxybenzoyl)-beta-alanine has been identified as a potential drug candidate due to its ability to modulate the activity of enzymes involved in various diseases. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
properties
IUPAC Name |
3-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)9-19-12-6-4-3-5-11(12)14(18)15-8-7-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVJQCHFJFBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methylpropoxy)phenyl]carbonyl}-beta-alanine |
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